
3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one
Overview
Description
3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one, also known as D-xylono-1,4-lactone, is a five-membered cyclic ester (lactone) derived from D-xylonic acid. Its IUPAC name is (3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one, with a molecular formula of C₅H₈O₅ and a molecular weight of 148.11 g/mol . This compound is a key intermediate in carbohydrate metabolism and is utilized in biochemical research, particularly in studies involving sugar lactonization and enzyme activity .
Structurally, it features a tetrahydrofuran ring substituted with three hydroxyl groups at positions 3, 4, and 5 (hydroxymethyl), forming a chiral center critical for its stereospecific interactions in biological systems .
Preparation Methods
Chemical Synthesis Methods
Acid-Catalyzed Cyclization of D-Ribose Derivatives
The most direct route to 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one involves acid-catalyzed cyclization of D-ribose or its protected derivatives. In a method detailed by , D-ribose is treated with acetic anhydride in anhydrous acetonitrile under reflux (80°C) to form a peracetylated intermediate, which undergoes lactonization upon deprotection. The reaction is catalyzed by trimethylsilyl trifluoromethanesulfonate (TMSOTf), yielding the γ-lactone with >85% purity after crystallization from ethanol/water mixtures .
Critical parameters include:
-
Temperature : Elevated temperatures (70–90°C) accelerate cyclization but risk side reactions like acetal migration.
-
Solvent : Polar aprotic solvents (e.g., dimethylsulfoxide) enhance solubility of intermediates .
-
Catalyst load : 0.1–0.5 equivalents of TMSOTf optimize ring closure without over-acylation .
Table 1: Acid-Catalyzed Cyclization Conditions and Outcomes
Parameter | Optimal Range | Yield (%) | Purity (%) | Source |
---|---|---|---|---|
Temperature | 70–90°C | 78–85 | 92–95 | |
Catalyst (TMSOTf) | 0.3 equivalents | 82 | 94 | |
Crystallization Solvent | Ethanol/water (3:1) | – | 95 |
Base-Promoted Lactonization of Hydroxy Acids
An alternative approach involves intramolecular esterification of 2,3,5-trihydroxy-4-(hydroxymethyl)pentanoic acid under basic conditions. Patent describes a two-step process:
-
Saponification : Ethyl 3,3-diethoxypropionate is hydrolyzed with aqueous NaOH (20%, 0–5°C) to yield the sodium salt of the hydroxy acid.
-
Lactonization : The sodium salt is heated in ethanol at 80°C, inducing cyclization to the γ-lactone .
This method achieves 70–75% yield but requires stringent pH control (pH 9–10) to prevent decomposition. The product is isolated via vacuum distillation and recrystallized from dichloromethane .
Protection-Deprotection Strategies
Multi-step syntheses employing protective groups are essential for preserving hydroxyl functionalities during lactone formation. For example, patent outlines a route where:
-
Hydrazine monohydrate reacts with a ribofuranose derivative at 40°C in solvent-free conditions to form a hydrazone intermediate.
-
Ethyl 2-formyl-3-oxopropionate (5–10-fold excess) in ethanol at 80°C facilitates cyclization via Knoevenagel condensation .
-
Methylamine in aqueous solution (0–5°C, then 50–70°C) finalizes the lactone structure .
This method, while labor-intensive, achieves 90% purity after dimethylsulfoxide/water crystallization .
Biocatalytic Approaches
Microbial Conversion of Carboxylic Acids
Patent discloses a fermentation-based method using Pseudomonas species to oxidize D-ribose to this compound. Key steps include:
-
Substrate preparation : 10% w/v D-ribose in nutrient broth.
-
Incubation : 72 hours at 30°C, pH 7.0.
-
Product extraction : Ethyl acetate partitioning and silica gel chromatography.
Yields reach 60–65%, with enantiomeric excess >98% due to enzymatic specificity .
Purification and Characterization
Crystallization Techniques
The monohydrate form of the lactone is isolated by dissolving crude product in dimethylsulfoxide, adding water (1:4 v/v), and cooling to 0–5°C . Filtration and ethanol washing yield crystals with <1% impurities .
NMR Spectroscopic Analysis
1H NMR (D2O, 400 MHz) of the lactone shows:
-
δ 4.32 (d, J = 5.6 Hz, H-2),
-
δ 4.15 (m, H-3 and H-4),
-
δ 3.78 (dd, J = 12.4, 2.8 Hz, H-5a),
13C NMR confirms the lactone carbonyl at δ 176.8 .
Table 2: Key NMR Assignments
Proton/Carbon | δ (ppm) | Multiplicity | Assignment | Source |
---|---|---|---|---|
H-2 | 4.32 | Doublet | Lactone ring | |
C=O | 176.8 | – | Ketone carbonyl | |
H-5a/b | 3.78/3.65 | Doublet | Hydroxymethyl |
Industrial-Scale Production Challenges
Lactone Ring Stability
The γ-lactone is prone to hydrolysis under acidic or humid conditions. Patent recommends storage at 2–8°C in airtight containers with desiccants to maintain stability >24 months .
Cost-Efficiency of Enzymatic Methods
While microbial synthesis offers enantiopurity, substrate costs (D-ribose) and fermentation downtime limit scalability compared to chemical routes .
Chemical Reactions Analysis
Types of Reactions: D-Ribonolactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-ribonate.
Reduction: Reduction reactions can convert it into different sugar alcohols.
Common Reagents and Conditions:
Oxidation: Bromine in aqueous solution, followed by sodium bisulfite.
Reduction: Catalytic hydrogenation using metal catalysts.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
D-Ribonate: Formed through oxidation.
C-Nucleosides: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Biological Applications
3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one has been investigated for its potential roles in various biological processes:
- Enzyme Mechanisms : It serves as a probe for studying enzyme mechanisms, particularly in glycosylation reactions. Its structural similarity to natural substrates allows it to mimic interactions with enzymes involved in carbohydrate metabolism.
- Antiviral and Anticancer Properties : Preliminary studies suggest that the compound may exhibit antiviral and anticancer activities. It is being explored as a drug candidate due to its ability to inhibit specific enzymes that are crucial for viral replication and cancer cell proliferation.
Chemical Synthesis
The compound acts as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules : It is utilized in the synthesis of more complex organic molecules, including nucleoside analogs and other glycosylamines. The presence of hydroxyl groups facilitates various chemical reactions such as oxidation and reduction.
Pharmaceutical Development
In the pharmaceutical industry, this compound is being studied for:
- Drug Formulation : Its properties make it suitable for developing new therapeutic agents targeting metabolic diseases and infections. The compound's ability to interact with biological macromolecules enhances its potential as a lead compound in drug design.
Case Study 1: Antiviral Activity
A study demonstrated that derivatives of this compound exhibited significant antiviral activity against specific viruses by inhibiting their replication processes. The mechanism involved competitive inhibition of viral polymerases, making it a promising candidate for further development in antiviral therapies.
Case Study 2: Enzyme Inhibition
Research focused on the use of this compound as an inhibitor of glycosyltransferases showed that it effectively reduced enzyme activity in vitro. This inhibition suggests potential applications in treating diseases related to abnormal glycosylation patterns.
Comparative Data Table
Application Area | Description | Key Findings |
---|---|---|
Biological Research | Enzyme mechanisms and biological interactions | Effective probe for studying glycosylation enzymes |
Pharmaceutical Development | Drug candidate for antiviral and anticancer therapies | Exhibits significant activity against viral replication |
Chemical Synthesis | Building block for complex organic molecules | Facilitates synthesis of nucleoside analogs |
Mechanism of Action
D-Ribonolactone acts as an inhibitor of β-galactosidase in Escherichia coli, with a Ki of 26 mM . The inhibition mechanism involves binding to the active site of the enzyme, preventing the hydrolysis of β-galactosides. This inhibition can be utilized in various biochemical assays and research applications.
Comparison with Similar Compounds
The structural and functional nuances of 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one can be elucidated by comparing it with related lactones and sugar derivatives:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Stereochemical Influence: D-Xylono-1,4-lactone and D-arabinono-1,4-lactone are epimers, differing in the configuration of hydroxyl groups at C3 and C4. This subtle change alters their metabolic roles: D-xylono-lactone is involved in xylose catabolism, while D-arabinono-lactone is linked to microbial redox pathways .
Substituent Effects: 2-C-Methyl-D-ribono-1,4-lactone’s methyl group increases steric hindrance, reducing enzymatic hydrolysis rates compared to the unmethylated target compound . The benzyl-substituted derivative (5-[(3,4-dihydroxyphenyl)methyl]oxolan-2-one) exhibits enhanced antioxidant capacity due to its catechol moiety, a feature absent in the target compound .
Functional Group Modifications: The absence of hydroxyl groups at C3 and C4 in (5S)-5-(hydroxymethyl)oxolan-2-one simplifies its structure, making it volatile and suitable for aroma applications, unlike the polar, non-volatile target compound .
Biological Activity
3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one, also known as a derivative of 1-beta-D-arabinofuranosyl-5-iodouracil, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a unique stereochemistry that influences its biological activity. The compound features multiple hydroxyl groups that enhance its interaction with biological macromolecules.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Key mechanisms include:
- Inhibition of DNA Synthesis : It has been shown to inhibit DNA replication by interfering with the activity of DNA polymerases.
- Induction of Apoptosis : The compound can trigger programmed cell death in cancer cells, making it a candidate for anticancer therapies.
- Modulation of Signaling Pathways : It influences intracellular signaling pathways that regulate cell growth and differentiation.
Biological Activities
Research has documented several biological activities associated with this compound:
- Antiviral Activity : Studies indicate that this compound exhibits antiviral properties against various viruses, including poxviruses .
- Anticancer Potential : Its ability to induce apoptosis in malignant cells positions it as a promising agent in cancer treatment.
- Neuroprotective Effects : Emerging evidence suggests potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.
Case Studies
- Antiviral Efficacy : A study examining the interaction between this compound and the cowpox virus demonstrated significant inhibition of viral replication. The compound formed hydrogen bonds with critical viral proteins, disrupting their function .
- Cancer Cell Studies : In vitro studies on various cancer cell lines showed that treatment with this compound led to a marked decrease in cell viability and increased apoptosis rates. The mechanism involved the activation of caspase pathways.
- Neuroprotection : Research involving animal models indicated that administration of this compound resulted in reduced neuronal damage following ischemic events. The proposed mechanism involves antioxidant activity and modulation of inflammatory responses.
Comparative Analysis
The following table summarizes the biological activities and mechanisms of action for this compound compared to similar compounds:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
This compound | Antiviral, Anticancer | Inhibition of DNA synthesis, Apoptosis |
1-beta-D-arabinofuranosyl-5-iodouracil | Antiviral | Nucleoside analog inhibiting viral replication |
Quercetin | Antioxidant | Scavenging free radicals |
Curcumin | Anti-inflammatory | Modulation of inflammatory pathways |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural identity of 3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 2D NMR (HSQC, HMBC) to map proton-carbon correlations and confirm stereochemistry. For example, the compound’s hydroxyl and hydroxymethyl groups produce distinct signals in H and C spectra .
- X-ray Crystallography : Resolve spatial arrangement of the oxolan-2-one ring and hydrogen-bonding networks. Evidence from crystallographic fragment screening highlights the utility of this method for verifying stereochemical configurations .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) can confirm the molecular formula (CHO) and isotopic patterns .
Q. How can researchers synthesize this compound with high stereochemical purity?
- Methodological Answer :
- Stereospecific Glycosylation : Use protected sugar precursors (e.g., D-xylose derivatives) to control hydroxyl group reactivity. Enzymatic methods or chiral catalysts can enhance enantiomeric excess .
- Lactonization Optimization : Adjust pH and temperature during cyclization to favor intramolecular esterification over side reactions. Monitor reaction progress via TLC or HPLC .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental data for the compound’s hydrogen-bonding network?
- Methodological Answer :
- Hybrid QM/MM Simulations : Combine quantum mechanics (QM) for electronic structure analysis with molecular mechanics (MM) for bulk solvent effects. Compare simulated IR/Raman spectra with experimental data to validate hydrogen-bond geometries .
- Crystallographic Refinement : Re-analyze X-ray datasets with alternative space groups or occupancy models to account for disordered water molecules or dynamic hydrogen bonds .
Q. How do stereochemical variations in the oxolan-2-one ring influence interactions with enzymatic targets (e.g., oxidoreductases)?
- Methodological Answer :
- Enzymatic Assays with Enantiomers : Synthesize enantiopure forms (e.g., using chiral HPLC) and test inhibition/activation kinetics against FAD-dependent oxidoreductases. Evidence from Chaetomium thermophilum studies shows stereospecific binding to flavin cofactors .
- Molecular Dynamics (MD) Docking : Simulate binding poses of (R)- and (S)-configured derivatives to identify critical hydrogen-bond donors/acceptors in active sites .
Q. What metabolic pathways degrade this compound in biological systems, and how can isotopic labeling track these pathways?
- Methodological Answer :
- Stable Isotope Tracers : Incorporate C or H labels at the hydroxymethyl or lactone carbonyl positions. Use LC-MS/MS to trace metabolites in cell lysates or ex vivo models .
- Enzyme Knockout Models : Apply CRISPR/Cas9 to silence candidate hydrolases (e.g., esterases) and compare degradation rates via kinetic assays .
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility profiles for this compound?
- Methodological Answer :
- Purity Assessment : Re-crystallize the compound under controlled conditions (e.g., solvent polarity, cooling rate) and characterize via DSC (Differential Scanning Calorimetry). Impurities from synthetic byproducts (e.g., open-chain acids) may alter physical properties .
- Solvent Polymorphism Screening : Test solubility in aprotic (DMSO) vs. protic (water/ethanol) solvents. X-ray powder diffraction (XRPD) can identify polymorphic forms affecting solubility .
Properties
IUPAC Name |
3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUOKHACJLGPRHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(=O)O1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50863521 | |
Record name | 3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-one (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50863521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5336-08-3 | |
Record name | D-Ribonolactone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1031 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.